Drospirenone Acid Potassium Salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

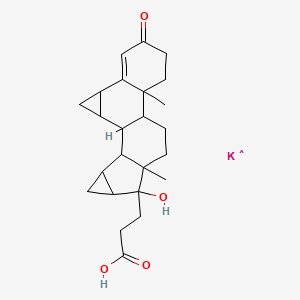

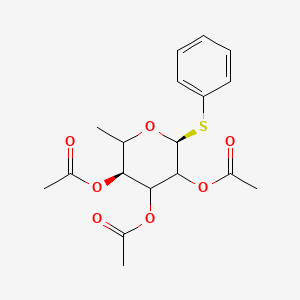

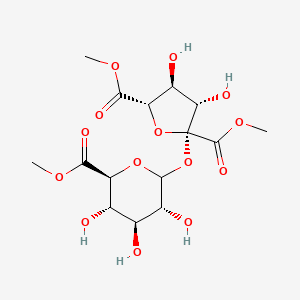

Drospirenone Acid Potassium Salt is a synthetic compound derived from drospirenone, a progestin used in oral contraceptives and hormone replacement therapy. This compound is known for its unique pharmacological properties, including antimineralocorticoid and antiandrogenic activities .

Wirkmechanismus

Target of Action

Drospirenone is a synthetic progestin that primarily targets the progesterone receptor (PR) and mineralocorticoid receptor (MR) . It also interacts with the androgen receptor (AR) , albeit with lower affinity . These receptors play crucial roles in various physiological processes, including reproductive health, fluid balance, and androgenic effects .

Mode of Action

Drospirenone acts as an agonist of the PR and an antagonist of the MR and AR . As a progestogen, it binds to the PR, mimicking the action of natural progesterone . Its antimineralocorticoid activity opposes the action of aldosterone, a hormone that promotes salt and water retention . Its antiandrogenic activity helps to counteract the effects of androgens .

Biochemical Pathways

Drospirenone affects several biochemical pathways. For instance, it has been found to alter the plasminogen activator system in endometrial endothelial cells . This system is involved in hemostasis and matrix turnover, crucial for lysing blood clots .

Pharmacokinetics

Drospirenone exhibits a bioavailability of 66–85% . It is primarily metabolized in the liver, mostly via CYP450-independent pathways (reduction, sulfation, and cleavage of the lactone ring), with some contribution from CYP3A4 . The two major inactive metabolites identified are the acid form of drospirenone (known as M11) and the 4,5-dihydro-drospirenone-3-sulfate (M14) . It is excreted in both urine and feces .

Result of Action

The action of drospirenone results in various molecular and cellular effects. Its contraceptive effects are primarily due to the suppression of ovulation . Additionally, its antimineralocorticoid activity opposes estrogen-induced salt and water retention, which can maintain or slightly reduce body weight . Its antiandrogenic activity can help control acne and premenstrual dysphoric disorder (PMDD) .

Action Environment

The action of drospirenone can be influenced by various environmental factors. For instance, it may interact with potassium-sparing medications such as ACE inhibitors, angiotensin II receptor antagonists, potassium-sparing diuretics, potassium supplements, heparin, antimineralocorticoids, and nonsteroidal anti-inflammatory drugs to further increase potassium levels . Therefore, the efficacy and stability of drospirenone can be affected by the presence of these medications in the body .

Biochemische Analyse

Biochemical Properties

Drospirenone Acid Potassium Salt, as a derivative of Drospirenone, may share similar biochemical properties. Drospirenone is known to interact with various enzymes, proteins, and other biomolecules. It is an agonist of the progesterone receptor, the biological target of progestogens like progesterone . It also has additional antimineralocorticoid and antiandrogenic activity .

Cellular Effects

This compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Drospirenone, for instance, provides contraception primarily by suppressing ovulation . It also has the potential to control acne and premenstrual dysphoric disorder (PMDD) when used with estrogens .

Molecular Mechanism

The molecular mechanism of action of this compound likely involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As an analog of spironolactone, it may affect the levels of serum sodium and potassium .

Metabolic Pathways

This compound may be involved in various metabolic pathways. Drospirenone is metabolized in the liver, mostly via CYP450-independent processes (reduction, sulfation, and cleavage of the lactone ring), with some contribution from CYP3A4 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Drospirenone Acid Potassium Salt involves multiple steps. Initially, drospirenone is synthesized through a series of chemical reactions, including the conversion of intermediate compounds using aqueous bases and acids . The final step involves the formation of the potassium salt by reacting drospirenone acid with potassium hydroxide under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors. The process includes precise control of temperature, pH, and reaction time to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Drospirenone Acid Potassium Salt undergoes various chemical reactions, including:

Oxidation: Involves the conversion of drospirenone to its oxidized forms using oxidizing agents.

Reduction: Reduction reactions can convert drospirenone back to its reduced forms.

Substitution: Involves the replacement of functional groups in the molecule with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced forms of drospirenone, as well as substituted derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

Drospirenone Acid Potassium Salt has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

Biology: Studied for its effects on cellular processes and hormone regulation.

Medicine: Used in the development of contraceptive pills and hormone replacement therapies.

Industry: Employed in the production of pharmaceuticals and as an intermediate in chemical manufacturing.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Spironolactone: Another antimineralocorticoid with similar properties but different chemical structure.

Medroxyprogesterone Acetate: A progestin with different pharmacological properties.

Norethindrone: Another progestin used in contraceptives with different side effect profiles.

Uniqueness

Drospirenone Acid Potassium Salt is unique due to its combined progestogenic, antimineralocorticoid, and antiandrogenic activities. This combination makes it particularly effective in treating conditions like hypertension, acne, and hormone-related disorders .

Eigenschaften

InChI |

InChI=1S/C24H32O4.K/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23,28)8-5-19(26)27;/h9,13-16,18,20-21,28H,3-8,10-11H2,1-2H3,(H,26,27); |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJHWUTVLXZIZND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C5(CCC(=O)O)O)C.[K] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32KO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675876 |

Source

|

| Record name | PUBCHEM_46781436 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90704-90-8 |

Source

|

| Record name | PUBCHEM_46781436 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

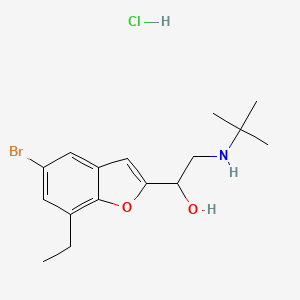

![(3aS,4S,6R,6aR)-6-(6-amino-2-chloro-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide](/img/structure/B1140385.png)

![Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane](/img/structure/B1140388.png)

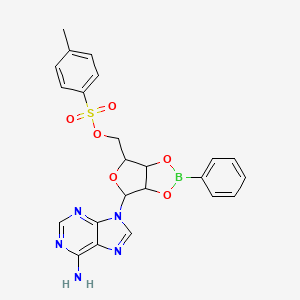

![3-O-tert-butyl 5-O-[(1S,4S,7R,9R,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B1140391.png)

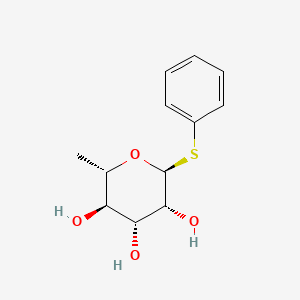

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-9,12-bis[[2-chloro-2-(chloro-lambda3-chloranylidene)ethoxy]carbonyloxy]-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1140392.png)